1-Hept-6-enoxy-2,4-dimethylbenzene
Description
1-Hept-6-enoxy-2,4-dimethylbenzene (C₁₅H₂₂O) is a substituted aromatic compound featuring a 2,4-dimethylbenzene core with a hept-6-enoxy (C₇H₁₁O) group at the 1-position. The hept-6-enoxy substituent consists of a seven-carbon chain terminating in a double bond at the sixth position, imparting unique reactivity and physicochemical properties. This compound is structurally analogous to simpler aryl ethers like 1-ethoxy-2,4-dimethylbenzene but distinguishes itself through its elongated, unsaturated alkoxy chain.
Properties
IUPAC Name |
1-hept-6-enoxy-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-4-5-6-7-8-11-16-15-10-9-13(2)12-14(15)3/h4,9-10,12H,1,5-8,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDXELKSZGQVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 1-hept-6-enoxy-2,4-dimethylbenzene with structurally related compounds:
Key Observations:
- The double bond introduces reactivity sites for oxidation or cycloaddition .
- Spectroscopic Differences: For 2-benzyl-1,4-dimethylbenzene, UV absorption at λmax = 277.80 nm arises from extended conjugation . In contrast, the hept-6-enoxy group’s isolated double bond may shift absorption to shorter wavelengths due to reduced conjugation.
- Catalytic Stability: 1-Iodo-2,4-dimethylbenzene demonstrates stability under fluorination conditions, with 70% recovery post-reaction . The hept-6-enoxy analog’s stability in similar catalytic systems remains untested but could be influenced by steric hindrance from the long chain.
Reactivity and Functional Group Influence
- Ether Cleavage: The ethoxy group in 1-ethoxy-2,4-dimethylbenzene is susceptible to nucleophilic attack or acid-catalyzed cleavage. The hept-6-enoxy group’s steric bulk may slow such reactions, while its double bond could enable electrophilic additions .
- Aromatic Substitution: The 2,4-dimethyl pattern on the benzene ring directs electrophilic substitution to the 5-position, a trend consistent across analogs like 1-iodo-2,4-dimethylbenzene .
- Oxidative Stability: The unsaturated hept-6-enoxy chain may render the compound prone to autoxidation, unlike saturated derivatives such as 2-benzyl-1,4-dimethylbenzene .
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